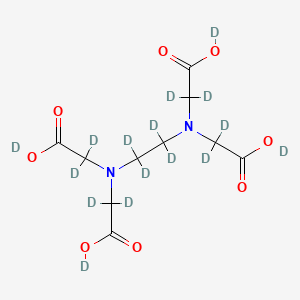![molecular formula C22H37Cl3N6 B1433982 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride CAS No. 1820673-67-3](/img/structure/B1433982.png)
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the pyrrolidine-2-one scaffold, a structural feature recurrent in antitumor agents, was synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members. This ring is part of a larger structure that includes a benzo[d]imidazole group . The molecule also contains three chloride ions .Physical And Chemical Properties Analysis
This compound is likely to be a solid at room temperature, and it is highly soluble in water and other polar solvents .Scientific Research Applications
Guidelines on Chemical Names and Logos
Chemical Nomenclature
In scientific writing, the use of full chemical names is crucial for clarity and precision. Abbreviations and acronyms, although convenient, may not be universally recognized and can lead to confusion. For instance, the chemical compound N,N-Dimethyltryptamine should not be abbreviated to DMT in first mention unless the abbreviation is defined and its widespread recognition is established. This ensures that both the general public and professionals can understand the content without ambiguity. Widely recognized acronyms like DNA (Deoxyribonucleic Acid) are exceptions due to their prevalent use in both scientific and public domains.
Use of Logos in Chemical Documentation
The incorporation of chemical logos, such as the hazard symbols for corrosive or toxic substances, follows strict regulatory guidelines. These symbols are standardized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to ensure universal comprehension of chemical hazards. For documentation purposes, including safety datasheets and labelling, the exact logos provided by regulatory bodies must be used without modification to maintain their integrity and recognizability.
Safety And Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by compounds containing imidazole and pyrrolidine moieties . Additionally, further studies could explore the synthesis of new derivatives and their potential applications.
properties
IUPAC Name |
2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17N3.3ClH/c2*1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;;/h2*10,12H,1-7H2,(H,13,14);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWSYUVXXHTMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCCN3.C1CCC2=C(C1)NC(=N2)C3CCCN3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride](/img/structure/B1433903.png)
![6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1433904.png)

![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/structure/B1433907.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1433909.png)




![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)
![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)

